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Introduction

CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement,
location, and proliferation in live cells. Its utility in flow cytometry is particularly valuable for
long-term cell tracking studies due to its stable, non-toxic nature at working concentrations, and
its consistent fluorescence signal for at least 72 hours.[1][2] The dye freely passes through the
membranes of live cells and is converted into a cell-impermeant product that is retained in the
cytoplasm.[1][2] This retention allows for the tracking of cell populations through several
generations. With each cell division, the dye is distributed equally between daughter cells,
resulting in a halving of the fluorescence intensity, which can be quantified by flow cytometry to
analyze cell proliferation.[3][4]

CellTracker™ Violet BMQC is excited by the 405 nm violet laser and has an emission
maximum of approximately 516 nm, making it compatible with standard flow cytometry
configurations and ideal for multiplexing with other fluorescent probes, such as those in the
green and red channels.[5]

Principle of Action

CellTracker™ Violet BMQC contains a bromomethyl group that reacts with thiol groups on
intracellular proteins, primarily glutathione, in a reaction mediated by glutathione S-transferase.
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[6] This covalent binding ensures that the dye is well-retained within the cells and is not

transferred to adjacent cells in a population.[1][2]

Diffuses across GST-mediated reaction
CellTracker™ Violet BMQC cell membrane > Cytoplasm with thiols Fluorescent Thioether Adduct
(Membrane Permeable) (High Glutathione & GST) (Cell Impermeant)

Click to download full resolution via product page

Mechanism of CellTracker™ Violet BMQC retention.

Data Presentation
Spectral Properties

Parameter Value
Excitation Maximum (nm) ~415[1]
Emission Maximum (nm) ~516[1]

Recommended Excitation Laser

405 nm (Violet)[7]

Common Emission Filter

525/50 BP[5]

Recommended Staining Concentrations

L Recommended Incubation Time
Application Cell Type . .
Concentration (uM)  (minutes)
Cell Proliferation Lymphocytes 1-10[8] 20-30
Adherent Cells (e.g.,
5 - 25[1][2][6] 30 - 45[1]
HelLa)
Cell Tracking (Short- )
Various 0.5 - 5[1][2][6] 15-30
term)
Cytotoxicity Assays
Y Y Y Various 1-5 20 - 30
(Target Cells)
Experimental Protocols
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l. Cell Proliferation Assay

This protocol describes the use of CellTracker™ Violet BMQC to monitor the proliferation of a
cell population over time.

Materials:
o CellTracker™ Violet BMQC dye
e Anhydrous DMSO
e Cells in suspension or adherent cells
o Complete cell culture medium
e Serum-free medium (e.g., PBS or HBSS)
e Flow cytometer with a 405 nm violet laser
Protocol:
o Preparation of Stock and Working Solutions:
o Prepare a 10 mM stock solution of CellTracker™ Violet BMQC in anhydrous DMSO.[1][2]

o For a working solution, dilute the stock solution in serum-free medium to the desired final
concentration (refer to the table above).[1][2] It is crucial to stain in a serum-free
environment as serum components can interfere with the staining efficiency.[9]

e Cell Staining:
o For Suspension Cells:
» Wash cells once with serum-free medium and pellet by centrifugation.

» Resuspend the cell pellet in the pre-warmed working solution at a density of 1 x 10"6
cells/mL.

» Incubate for 20-30 minutes at 37°C, protected from light.[8]
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» To stop the staining reaction, add at least 5 volumes of complete culture medium and
incubate for 5 minutes.

» Pellet the cells by centrifugation and resuspend in fresh, pre-warmed complete culture
medium for subsequent culture.

o For Adherent Cells:

Remove the culture medium from the flask or plate.

Add the pre-warmed working solution to cover the cell monolayer.

Incubate for 30-45 minutes at 37°C, protected from light.[1]

Remove the working solution and wash the cells once with complete culture medium.

Add fresh, pre-warmed complete culture medium and return the cells to the incubator.

e Cell Culture and Time Points:
o Culture the stained cells under their optimal growth conditions.

o Harvest cells at various time points (e.g., 0, 24, 48, 72, and 96 hours) for flow cytometry
analysis. An unstained control and a stained, non-proliferating (time 0) control should be
included.

o Flow Cytometry Analysis:

Harvest and wash the cells.

[e]

o Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

o Acquire data on a flow cytometer equipped with a 405 nm laser, using a 525/50 BP or
similar filter for detection of CellTracker™ Violet BMQC fluorescence.

o Analyze the data using appropriate software. Each successive generation of cells will
appear as a distinct peak of fluorescence intensity, with each peak having approximately
half the fluorescence of the preceding one.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0001826_CellTracker_Probes_PI.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Data Analysis and Interpretation:

o Gating Strategy: First, gate on the cell population of interest based on forward and side
scatter to exclude debris. Then, create a histogram of the CellTracker™ Violet BMQC
fluorescence for the gated population.

« ldentifying Generations: The peak with the highest fluorescence intensity represents the non-
proliferating parent generation (Generation 0). Subsequent peaks with decreasing
fluorescence intensity represent successive generations (Generation 1, 2, 3, etc.).

o Calculating Proliferation Metrics:
o Division Index: The average number of divisions for all cells in the original population.

o Proliferation Index: The average number of divisions for the cells that have undergone at
least one division.[10]

Staining Culture & Analysis

Prepare Single o | Stain with CellTracker™ w| Wash and Resuspend Culture Cells for » | Harvest Cells at w| Acquire Data on o | Analyze Proliferation
Cell Suspension 1 Violet BMQC ™1 in Culture Medium Desired Time Time Points | Flow Cytometer = (Generations)

Y

Click to download full resolution via product page

Cell proliferation assay workflow.

Il. Cell-Mediated Cytotoxicity Assay

This protocol outlines the use of CellTracker™ Violet BMQC to label target cells for a flow

cytometry-based cytotoxicity assay.
Materials:
e CellTracker™ Violet BMQC

e Target cells
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Effector cells (e.g., NK cells or cytotoxic T lymphocytes)

A viability dye (e.g., Propidium lodide or 7-AAD)

Complete cell culture medium

Flow cytometer
Protocol:
e Labeling of Target Cells:

o Label the target cells with CellTracker™ Violet BMQC as described in the proliferation
assay protocol (using a concentration of 1-5 uM). This will allow for the clear identification
of the target cell population during analysis.

o Co-culture of Effector and Target Cells:
o After labeling and washing, resuspend the target cells in complete culture medium.

o Co-culture the CellTracker™ Violet BMQC-labeled target cells with effector cells at various
effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

o Include control wells with target cells only (spontaneous death) and target cells with a lysis
agent (maximum killing).

o Incubate the co-culture for a predetermined time (e.g., 4 hours) at 37°C.
» Staining with Viability Dye:

o Just prior to flow cytometry analysis, add a viability dye (e.g., Propidium lodide or 7-AAD)
to each well to identify dead cells.

e Flow Cytometry Analysis:

o Acquire data on the flow cytometer.
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o Gate on the CellTracker™ Violet BMQC-positive population to specifically analyze the

target cells.

o Within the target cell gate, quantify the percentage of cells that are positive for the viability
dye (dead target cells).

Data Analysis and Interpretation:
o Calculating Percent Specific Lysis:

o % Specific Lysis = [ (% Experimental Dead Targets - % Spontaneous Dead Targets) / (100
- % Spontaneous Dead Targets) ] * 100

o | Co-culture Labeled Targets » | Add Viability Dye . Calculate Percent
P " ith Effector Cells > (e.q., Pl, 7-AAD) | ATELR 87 (HIE CEIEisy il  Specific Lysis

Label Target Cells with
CellTracker™ Violet BMQC

Click to download full resolution via product page

Cytotoxicity assay workflow.

Multiplexing Considerations

CellTracker™ Violet BMQC is well-suited for multiplexing with other fluorochromes excited by
different lasers (e.g., 488 nm blue laser or 640 nm red laser). When designing a multicolor
panel, it is important to consider the spectral overlap between fluorochromes and apply

appropriate compensation.

Example Multiplex Panel for Immunophenotyping and Proliferation:

Marker

Fluorochrome

Laser Line

Proliferation

CellTracker™ Violet BMQC

Violet (405 nm)

T-cell Marker CD3-FITC Blue (488 nm)
Helper T-cell Marker CD4-PE Blue (488 nm)
Cytotoxic T-cell Marker CD8-APC Red (640 nm)
Viability 7-AAD Blue (488 nm)
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Troubleshooting
Issue Possible Cause Suggested Solution
o ) - Optimize dye concentration
) - Insufficient dye concentration ) ] ]
Weak or No Signal and/or increase incubation

or incubation time.

time.[9]

- Staining in the presence of
serum.

- Ensure staining is performed

in serum-free medium.[9]

High Background Staining

- Inadequate washing after

staining.

- Increase the number and
volume of washes after the

staining step.

Spectral Overlap

- Bleed-through from other

fluorochromes.

- Use single-color controls to

set up proper compensation.[9]

- If overlap is severe, choose
fluorochromes with more

separated emission spectra.[9]

Toxicity to Cells

- Dye concentration is too high.

- Titrate the dye to the lowest
effective concentration. For
sensitive cells like peripheral
blood lymphocytes,
concentrations above 5 pM

may be toxic.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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